REACTION_CXSMILES
|
S(Cl)(Cl)=O.[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:7]=1[S:15]([OH:18])(=O)=[O:16].C[N:20](C)C=O>>[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:7]=1[S:15]([NH2:20])(=[O:18])=[O:16]
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Name
|
|
Quantity
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11 mL
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Type
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reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
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4.78 g
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Type
|
reactant
|
Smiles
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ClC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)O
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Name
|
|
Quantity
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0.92 μL
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Type
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reactant
|
Smiles
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CN(C=O)C
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Type
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CUSTOM
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Details
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After stirring for 2 h the reaction
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 4 h
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Duration
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4 h
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Type
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TEMPERATURE
|
Details
|
Upon cooling
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Type
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CUSTOM
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Details
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the reaction mixture was azeotroped with toluene (2-3×)
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Type
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DISSOLUTION
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Details
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The sulfonyl chloride was dissolved in a minimal amount of toluene
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Type
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ADDITION
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Details
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added to a mixture of concentrated aqueous ammonium hydroxide solution (25 mL) and tetrahydrofuran (25 mL) at −10° C
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Type
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CUSTOM
|
Details
|
was quenched
|
Type
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ADDITION
|
Details
|
by adding a 6.0 M aqueous hydrochloric acid solution until pH 4
|
Type
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CUSTOM
|
Details
|
The layers were separated
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Type
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CONCENTRATION
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Details
|
the organic layer was concentrated in vacuo to a slurry
|
Type
|
ADDITION
|
Details
|
Pentane was added
|
Type
|
CUSTOM
|
Details
|
the product was isolated by vacuum filtration
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Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.48 mmol | |
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 42.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |